Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Closest Direct Analogues
The target compound displays a computed XLogP3-AA of 3.1, which is 0.8 log units lower than the direct analogue 3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS 929338-65-8), which has a computed XLogP of approximately 3.9 [1]. In addition, the topological polar surface area (tPSA) of the target compound is 99.5 Ų compared with 64.9 Ų for the direct analogue lacking the thioether linker [2]. These differences in lipophilicity and surface polarity are substantial and predict markedly different membrane permeability and solubility profiles according to established drug-likeness filters, directly impacting suitability for cell-based assay formats and CNS exposure potential.
| Evidence Dimension | Computed lipophilicity (XLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; tPSA = 99.47 Ų |
| Comparator Or Baseline | CAS 929338-65-8 (3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline): XLogP ≈ 3.9; tPSA = 64.9 Ų |
| Quantified Difference | ΔXLogP = −0.8; ΔtPSA = +34.6 Ų |
| Conditions | Computed using XLogP3 algorithm (PubChem) and standard PSA calculation |
Why This Matters
A 0.8 log unit reduction in lipophilicity combined with a >50% increase in polar surface area predicts superior aqueous solubility and lower passive membrane permeability relative to the direct non-thioether analogue, making the target compound a more suitable choice for biochemical or cell-free assay formats where solubility-limited artifacts must be minimized.
- [1] PubChem. 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline. CID 2741175. View Source
- [2] PubChem. 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline. CID 2741176. View Source
